molecular formula C₂₈H₄₂O B1157039 24-Methylene Vitamin D2

24-Methylene Vitamin D2

Cat. No.: B1157039
M. Wt: 394.63
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

24-Methylene Vitamin D2 is a vitamin D2 derivative of interest in biochemical research. Like other vitamin D metabolites, it is a secosteroid . Vitamin D compounds require enzymatic activation to exert their biological effects. The canonical pathway involves initial 25-hydroxylation in the liver, primarily by the enzyme CYP2R1, followed by 1α-hydroxylation in the kidney by CYP27B1 to form the active hormonal compound, 1,25-dihydroxyvitamin D . This active metabolite functions by binding to the vitamin D receptor (VDR), a nuclear transcription factor . The VDR then forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as vitamin D response elements (VDREs) to regulate the expression of hundreds of genes in a cell-specific manner . Research into related vitamin D2 metabolites, such as 1,24(S)-dihydroxyvitamin D2, has demonstrated potent antiproliferative activity against breast cancer cells in vitro and in vivo via VDR-dependent mechanisms, while showing a low calcemic profile and minimal toxicity in model systems . The presence of a 24-hydroxy group is a feature of a key catabolic pathway for vitamin D, mediated by the enzyme CYP24A1 . Investigating the specific metabolism, receptor binding affinity, and transcriptional activity of this compound provides valuable insights for researchers studying cell proliferation, differentiation, and immune response. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₈H₄₂O

Molecular Weight

394.63

Origin of Product

United States

Scientific Research Applications

Biological Mechanisms

The biological activity of 24-Methylene Vitamin D2 is primarily linked to its conversion into the active form, 1,25-dihydroxyvitamin D2, through hydroxylation in the liver and kidneys. This active form plays crucial roles in calcium and phosphorus metabolism, influencing bone health and overall mineral balance in the body .

Scientific Research Applications

This compound has diverse applications across several research domains:

  • Chemistry : Used as a precursor for synthesizing other vitamin D derivatives.
  • Biology : Investigated for its effects on calcium metabolism and bone health.
  • Medicine : Explored for therapeutic applications in treating vitamin D deficiency and related disorders.
  • Industry : Utilized in food fortification and dietary supplements to enhance vitamin D content .

Study on Vitamin D2 Supplementation in Cats

A study evaluated the effects of 25-hydroxyvitamin D2 supplementation compared to vitamin D2 on plasma concentrations in cats. The results indicated that supplementation with 25-hydroxyvitamin D2 led to a more rapid increase in plasma levels compared to vitamin D2 alone. After a washout period, the concentrations returned to baseline levels, demonstrating the compound's efficacy in raising vitamin D levels rapidly .

Treatment TypeWeek 0 (ng/mL)Week 6 (ng/mL)Week 10 (ng/mL)
Vitamin D20Significant risePlateau reached
25(OH)D20Rapid increaseHigher than D2

Clinical Implications

Another study assessed the safety profile of this compound derivatives. It was found that certain novel secosteroids derived from vitamin D analogs exhibited lower toxicity while maintaining biological activity similar to that of traditional vitamin D compounds. This characteristic makes them promising candidates for pharmacological use without the risk of hypercalcemia associated with higher doses of active forms .

Comparison with Similar Compounds

Structural and Metabolic Differences

Key Compounds:

  • Vitamin D2 (Ergocalciferol) : Plant-derived, undergoes hepatic 25-hydroxylation to 25(OH)D2, followed by renal 1α-hydroxylation to 1,25(OH)₂D2 .
  • Vitamin D3 (Cholecalciferol) : Animal-derived/sunlight-synthesized, metabolized similarly to 25(OH)D3 and 1,25(OH)₂D3 .
  • 24-Methylene Vitamin D2 : Synthetic, lacks hydroxyl groups at C25 or C1, rendering it metabolically inert compared to active metabolites .
Structural Comparison Table:
Compound Source/Origin Key Structural Feature Metabolic Pathway
This compound Synthetic C24 methylene group Intermediate in synthesis
Vitamin D2 Plant/Fungal Ergosterol derivative 25-hydroxylation → 1α-hydroxylation
Vitamin D3 Animal/Sunlight 7-Dehydrocholesterol 25-hydroxylation → 1α-hydroxylation
25(OH)D2 Metabolite of D2 25-hydroxy group Precursor to active forms
1,24(OH)₂D2 Metabolite of D2 1,24-dihydroxy groups CYP24A1/CYP27B1 dual hydroxylation

Efficacy in Raising Serum 25(OH)D Levels

Clinical studies show conflicting results on the efficacy of D2 versus D3:

  • D3 Superiority : Meta-analyses (e.g., Tripkovic et al., 2012) found D3 raises serum 25(OH)D 1.7–2.0 times more effectively than D2, particularly with daily dosing . For example, Binkley et al. (2011) reported D3 increased 25(OH)D by 15.5 nmol/L more than D2 over 12 months .
  • Equivocal Findings: Holick et al.
  • Metabolic Interference: Tjellesen et al. (1986) noted that D2 supplementation reduced endogenous D3 metabolites, offsetting total 25(OH)D increases .

Metabolic Pathways and Unique Metabolites

  • 24-Hydroxylation in D2 Metabolism : Unlike D3, D2 undergoes significant 24-hydroxylation to produce 24(OH)D2 and 1,24(OH)₂D2, detectable in human serum . These metabolites may modulate calcium homeostasis but are less potent than 1,25(OH)₂D3 .
  • Catabolic Differences : D2 metabolites like 24,25(OH)₂D2 are more rapidly cleared than D3 analogs, contributing to its lower efficacy in sustained supplementation .

Research Implications and Limitations

  • Assay Sensitivity: Discrepancies in study outcomes may arise from analytical methods. LC-MS/MS detects D2 and D3 metabolites with higher specificity than immunoassays .
  • Dosing Regimens : Daily dosing favors D3 efficacy, while bolus doses may mask differences due to transient saturation of binding proteins .
  • Synthetic Intermediate Utility: this compound’s structural uniqueness aids in developing novel vitamin D analogs but requires further pharmacological profiling .

Preparation Methods

Synthesis of (S)-(+)-2,3-Dimethyl-2-Triethylsilyloxybutyraldehyde

The stereospecific synthesis of 24(S)-hydroxyvitamin D₂ begins with the preparation of the chiral aldehyde intermediate, (S)-(+)-2,3-dimethyl-2-triethylsilyloxybutyraldehyde (Compound 2). Starting from L-(+)-valine, a seven-step protocol modifies the Seebach method to achieve enantiomeric purity:

  • Diazotization : L-(+)-valine reacts with nitrous acid (generated in situ from NaNO₂ and H₂SO₄) to form an unstable diazonium salt, hydrolyzed to (S)-(+)-hydroxyisovaleric acid (Compound 5).

  • Dioxolane Formation : Acid-catalyzed condensation with pivaldehyde in hexanes yields a cis/trans dioxolane mixture (20:1 ratio).

  • Silylation : Protection of the hydroxyl group with triethylsilyl chloride produces the silyl ether (Compound 7).

This pathway ensures >90% enantiomeric excess, critical for subsequent coupling reactions.

Vitamin D₂ Phosphine Oxide Derivative Synthesis

Vitamin D₂ (ergocalciferol) undergoes functionalization to generate the phosphine oxide coupling partner (Compound 3):

  • SO₂ Adduct Formation : Treatment with SO₂ yields C-6/C-9 epimeric adducts, silylated at C-3 for protection.

  • Ozonolysis and Reduction : Ozonolysis of the triene system followed by NaBH₄ reduction produces a C-22 alcohol.

  • Iodination and Phosphine Oxide Formation : Iodination (I₂/PPh₃/imidazole) and SO₂ extrusion yield a C-3-protected iodide, converted to the phosphine oxide via LiPPh₂ and H₂O₂ oxidation.

Coupling and Deprotection: Forming the 24(S)-Hydroxy Skeleton

Wittig-Horner Coupling

The pivotal step involves coupling the aldehyde (Compound 2) and phosphine oxide (Compound 3) under Schlosser conditions:

  • Reagents : n-BuLi in THF at -78°C, followed by t-BuOK.

  • Product : Trans-C-22-olefin (Compound 16) with retained S-configuration at C-24.

Deprotection and Photoisomerization

  • Silyl Group Removal : Tetrabutylammonium fluoride (TBAF) in THF cleaves the triethylsilyl ether, yielding trans-24(S)-hydroxyvitamin D₂ (Compound 17).

  • Cis-Isomer Formation : Irradiation (366 nm, 9-acetylanthracene sensitizer) isomerizes the trans-olefin to the cis-configuration, yielding 24(S)-hydroxyvitamin D₂ (Compound 1) after recrystallization.

Table 1: Key Reaction Conditions for Stereospecific Synthesis

StepReagents/ConditionsYield (%)Purity (%)
DiazotizationNaNO₂, H₂SO₄, 0°C → -10°C8590
Wittig-Horner Couplingn-BuLi, THF, -78°C; t-BuOK7895
Photoisomerization9-Acetylanthracene, MeOH, 366 nm, 7°C9299

Ergosterol-Derived Synthesis Pathways

Ergosterol to 24-Hydroxyergosterol

An alternative route starts with ergosterol, converted to 24-hydroxyergosterol in five steps:

  • Acetylation : Ergosterol 3β-acetate formation.

  • Triazoline Dione Adduct : B-ring functionalization for side-chain truncation.

  • Ozonation and Side-Chain Elongation : Ozonolysis generates a C-21 aldehyde, elongated to a 24-enone via Grignard addition.

Hydroxylation and Epimer Separation

24-Hydroxyergosterol is irradiated to form 24-hydroxyvitamin D₂, followed by 1α-hydroxylation using Paaren’s protocol:

  • Tosylation and Solvolysis : 3β-Tosylation and methanolysis yield 6-methoxy-24-hydroxy-3,5-cyclovitamin D₂.

  • Allylic Oxidation : MnO₂ oxidation introduces the 1α-hydroxy group, with epimers separated via Diels-Alder cycloaddition.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR : The (S)-(+)-aldehyde intermediate (Compound 2) shows diagnostic peaks at δ 9.65 (CHO), 3.75 (Si-O-CH), and 0.95 (triethylsilyl).

  • HPLC : Reverse-phase HPLC with UV detection (265 nm) confirms >99% cis-isomer post-photoisomerization.

Metabolite Profiling

LC-MS/MS analyses quantify 25(OH)D₂ and 1,25(OH)₂D₂ metabolites, with detection limits of 3.0 ng/mL and 19 pg/mL, respectively.

Table 2: Analytical Parameters for 24(S)-Hydroxyvitamin D₂

ParameterMethodLimit of Detection
25(OH)D₂LC-MS/MS3.0 ng/mL
1,25(OH)₂D₂RIA19 pg/mL
Enantiomeric PurityChiral HPLC90%

Industrial-Scale Production Considerations

Photoreactor Design

Large-scale isomerization employs 400 W Hanovia lamps in methanol (4 L/reactor), achieving 92% yield under nitrogen purge.

Comparative Analysis of Synthesis Routes

ParameterStereospecific RouteErgosterol Route
Stereopurity99% (S-configuration)Requires epimer separation
Steps1215
Overall Yield58%32%
ScalabilityHigh (kg-scale demonstrated)Moderate (gram-scale)

Q & A

Q. What analytical methods are recommended for quantifying 24-Methylene Vitamin D2 and its metabolites in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound and its hydroxylated metabolites (e.g., 24-hydroxyvitamin D2). Critical steps include optimizing extraction solvents (e.g., acetonitrile, methanol) to maximize recovery and using isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects . Calibration curves should span physiologically relevant concentrations (1–300 ng/mL), validated with certified reference materials (e.g., NIST SRMs) to ensure accuracy .

Q. What are the primary metabolic pathways of this compound in human systems?

this compound undergoes hydroxylation in the liver to form 24-hydroxyvitamin D2 (24OHD2), which is further metabolized in the kidney to 1,24-dihydroxyvitamin D2 [1,24-(OH)₂D2]. This pathway parallels vitamin D3 metabolism but differs in substrate specificity for hydroxylases. Parathyroid hormone (PTH) stimulates renal 1α-hydroxylation of 24OHD2, suggesting regulatory overlap with classical vitamin D activation .

Advanced Research Questions

Q. How do researchers address discrepancies in the bioequivalence of vitamin D2 and D3 metabolites in experimental models?

Contradictory findings on D2 vs. D3 efficacy arise from study design variables:

  • Dosage and duration : Short-term studies (≤11 weeks) show comparable increases in total 25-hydroxyvitamin D (25(OH)D) with D2 and D3 supplementation, but long-term data reveal D3’s superior stability due to higher binding affinity for vitamin D-binding protein (DBP) .
  • Assay specificity : Immunoassays may overestimate D2 metabolites due to cross-reactivity, whereas LC-MS/MS discriminates between D2 and D3 metabolites, reducing misclassification .
  • Population heterogeneity : Baseline vitamin D status, genetic polymorphisms in CYP2R1 (25-hydroxylase), and renal function modulate metabolic outcomes .

Q. What methodological considerations are critical when optimizing LC-MS/MS parameters for detecting 24-hydroxylated vitamin D2 metabolites?

  • Chromatographic resolution : Use C18 columns with gradient elution to separate 24OHD2 from epimers and isobaric interferences (e.g., 25(OH)D3).
  • Ionization efficiency : Electrospray ionization (ESI) in positive mode enhances sensitivity for hydroxylated metabolites.
  • Quality control : Include replicate analyses of pooled human serum spiked with 24OHD2 to assess intra- and inter-day precision (<15% CV). Validate against gas chromatography-mass spectrometry (GC-MS) for structural confirmation .

Q. How can researchers reconcile conflicting data on the efficacy of vitamin D2 versus D3 in maintaining serum 25-hydroxyvitamin D levels?

Meta-analyses should stratify by:

  • Dose equivalence : Adjust for molar differences (e.g., 1 µg D3 ≈ 1.7 µg D2) to standardize comparisons .
  • Endpoint selection : Measure both total 25(OH)D and individual metabolites (25(OH)D2, 25(OH)D3) to capture differential catabolism.
  • Cohort characteristics : Control for baseline 25(OH)D, BMI, and seasonal UVB exposure, which influence absorption and hydroxylation efficiency .

Q. What experimental designs are recommended for studying the biological activity of 1,24-dihydroxyvitamin D2 compared to 1,25-dihydroxyvitamin D3?

  • In vitro models : Use human renal proximal tubule cells to compare transcriptional activation of vitamin D-responsive genes (e.g., CYP24A1, TRPV6) via luciferase reporter assays .
  • In vivo models : Administer equimolar doses of 1,24-(OH)₂D2 and 1,25-(OH)₂D3 to vitamin D-deficient rodents, monitoring calcium homeostasis, bone mineral density, and renal CYP27B1 expression .

Methodological Challenges and Solutions

Q. How can researchers mitigate assay variability when quantifying this compound in multi-center studies?

  • Standardization : Adopt harmonized protocols (e.g., VDSP guidelines) and use NIST-traceable calibrators .
  • Blinded replicates : Include duplicate samples across labs to assess inter-laboratory variability.
  • Epimer reporting : Disclose the inclusion/exclusion of C3-epi-25(OH)D2 in results, as epimers lack biological activity and may confound clinical interpretations .

Data Interpretation and Reporting

Q. What statistical approaches are optimal for analyzing dose-response relationships in vitamin D2 intervention studies?

  • Non-linear mixed-effects modeling : Account for saturation kinetics in 25-hydroxylation at high doses.
  • Subgroup analysis : Stratify by baseline 25(OH)D tertiles to identify differential responses in deficient vs. sufficient populations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.